molecular formula C9H14N2 B1211566 N-Benzylethylenediamine CAS No. 4152-09-4

N-Benzylethylenediamine

Cat. No. B1211566
CAS RN: 4152-09-4
M. Wt: 150.22 g/mol
InChI Key: ACYBVNYNIZTUIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Benzylethylenediamine and its derivatives can be synthesized through different methodologies. A notable approach involves the reaction between ethylenediamine and benzyl chloride under specific conditions, yielding benzylethylenediamine with high efficiency. The synthesis process is characterized by a lower molar ratio and direct rectification of the reacting substances, resulting in a simple and convenient technology with high yield (Shu, 2002).

Molecular Structure Analysis

The molecular structure of N-Benzylethylenediamine derivatives, such as zinc complexes with N-octylethylenediamine, has been determined using X-ray crystallographic analysis. These studies reveal octahedral molecular structures with specific group orientations, providing insights into the molecular assembly and interactions within various solvents (Iida et al., 1998).

Chemical Reactions and Properties

N-Benzylethylenediamine undergoes various chemical reactions, forming complexes with different metal ions. For instance, its Schiff base condensation with dibenzoylmethane leads to the formation of complexes that exhibit specific stoichiometric ratios and coordination sites. These reactions are influenced by electronic and steric factors, which can affect the yield and the nature of the resulting compounds (Gutiérrez et al., 1995).

Physical Properties Analysis

The physical properties of N-Benzylethylenediamine derivatives, such as solubility and molecular packing, are crucial for their application in various fields. Studies on polymers containing aryl heterocyclic structures derived from benzylethylenediamine have shown that these materials exhibit good solubility, photoluminescence, and a π-stacked structure in the solid state, indicating their potential in electronic and optical applications (Yamamoto et al., 2003).

Chemical Properties Analysis

The chemical properties of N-Benzylethylenediamine derivatives, such as their ability to form chelating surfactants and ligands for catalytic reactions, have been extensively studied. These compounds exhibit strong surfactant properties, high tolerance to water hardness, and the ability to chelate metal ions, making them suitable for applications in detergency and catalysis (El-Sukkary et al., 2011).

Scientific Research Applications

  • Synthesis of N-Benzyl-N,N′,N′-tris(tert-butyloxycarbonylmethyl)ethylenediamine

    • Application Summary : N-Benzylethylenediamine is used as a starting material in the synthesis of N-Benzyl-N,N′,N′-tris(tert-butyloxycarbonylmethyl)ethylenediamine .
    • Results or Outcomes : The product of this reaction would be N-Benzyl-N,N′,N′-tris(tert-butyloxycarbonylmethyl)ethylenediamine .
  • Synthesis of 3-Benzyl-2-(phenyl-2-sulfonate)-2-imidazoline Tetraheptylammonium Salt

    • Application Summary : N-Benzylethylenediamine is used as a starting material in the synthesis of 3-Benzyl-2-(phenyl-2-sulfonate)-2-imidazoline Tetraheptylammonium Salt .
    • Results or Outcomes : The product of this reaction would be 3-Benzyl-2-(phenyl-2-sulfonate)-2-imidazoline Tetraheptylammonium Salt .
  • Synthesis of Platinum Complexes

    • Application Summary : N-Benzylethylenediamine derivatives are used in the synthesis of platinum(II) complexes . These complexes are analogs of cisplatin and carboplatin, which are widely used in cancer treatment .
    • Results or Outcomes : The products of this reaction would be platinum(II) complexes .
  • Synthesis of N,N,N′-Trisubstituted Guanidines

    • Application Summary : N-Benzylethylenediamine participates in the one-pot synthesis of N,N,N′-trisubstituted guanidines .
    • Results or Outcomes : The product of this reaction would be N,N,N′-trisubstituted guanidines .
  • Synthesis of Schiff Monobase

    • Application Summary : N-Benzylethylenediamine undergoes condensation with dibenzoylmethane (1,3-diphenyl-1,3-propanedione) in stoichiometric ratio 1:1 to afford the corresponding Schiff monobase .
    • Results or Outcomes : The product of this reaction would be a Schiff monobase .

Safety And Hazards

N-Benzylethylenediamine is classified as a skin corrosive and serious eye damage agent . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for N-Benzylethylenediamine are not mentioned in the search results, it’s worth noting that it’s used in the synthesis of other compounds . It’s also worth noting that its analogues have shown effects on memory, suggesting potential areas of future research .

properties

IUPAC Name

N'-benzylethane-1,2-diamine
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InChI

InChI=1S/C9H14N2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ACYBVNYNIZTUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9063322
Record name N-Benzylethylenediamine
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Molecular Weight

150.22 g/mol
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Product Name

N-Benzylethylenediamine

CAS RN

4152-09-4
Record name N-Benzylethylenediamine
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Record name N-Benzylethylenediamine
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Synthesis routes and methods I

Procedure details

Benzylethylenediamine (Bz-EDA) was prepared by placing 250 g of ethylenediamine (4.16 moles) and 2.5 g of 5% Pd/C catalysts were placed in a stainless steel reactor under hydrogen pressure (800 psig) at 120° C. Benzaldehyde (441.7 g, 4.16 moles) were pumped inside the reactor over a period of an hour. The reaction was allowed to proceed for an extra hour. The reactor was then cooled down, the catalyst was removed by filtration to give the corresponding product.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
441.7 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

60.0 g (998 mmol) of 1,4-diazabutane is dissolved in 750 ml of absolute methanol and cooled to 0° C. At this temperature, the drop-by-drop addition of 20.0 g (188 mmol) of benzaldehyde, dissolved in 100 ml of absolute methanol, is carried out. After a reaction time of 2 hours at 0° C., the addition in portions of a total of 7.13 g (188 mmol) of sodium borohydride is carried out. After 12 hours at 25° C., the reaction solution is suctioned off on diatomaceous earth, and the solvent is drawn off in a vacuum. The remaining oily residue is taken up in 500 ml of dichloromethane and washed three times with 100 ml of water in each case. After the organic phase is dried on sodium sulfate, the solvent is drawn off in a vacuum. The oily residue that is thus obtained is chromatographed on silica gel (eluant: methanol/aqueous ammonia solution 20:1).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
7.13 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
260
Citations
JH Miller, JE Powell - Inorganic Chemistry, 1978 - ACS Publications
0020-1669/78/1317-0774S01. 00/0 clohexyl) reported some interesting results. 9 The IV'-benzyl derivative (BEDTA) exhibited much higher stability constants for complexes formedwith …
Number of citations: 12 pubs.acs.org
KC Patel, DE Goldberg - Journal of Inorganic and Nuclear Chemistry, 1974 - Elsevier
… and bis complexes in the solid state[3] even though stability constant studies in a water-dioxane system indicate the possibility of tris complexes also with both N-benzylethylenediamine …
Number of citations: 1 www.sciencedirect.com
H Golchoubian, S Koohzad, M Ramzani… - Polyhedron, 2013 - Elsevier
Three copper (II) complexes of type [Cu(L) 2 (NCX)]ClO 4 , 1–3, (L=N,N-dimethyl,N ′ -benzyl-1,2-diaminoethane and X=O, S and Se) were synthesized and characterized on the basis …
Number of citations: 12 www.sciencedirect.com
JC Castillo-Hernández, JA Velázquez-Moyado… - Pharmacology, 2017 - karger.com
… It has been reported that BZP is metabolized to N-benzylethylenediamine (BEDA) [11] and then to benzylamine (BA) by N-dealkylation (Fig. 1). Hydroxylation at meta- and para-…
Number of citations: 7 karger.com
H Golchoubian, S Koohzad - Transition Metal Chemistry, 2014 - Springer
A combined experimental and computational study of three thiocyanate-Cu(II) complexes with general formula [Cu(L n ) 2 (NCS)]ClO 4 , (L 1 = N,N-dimethyl,N′-benzyl-ethylenediamine…
Number of citations: 4 link.springer.com
JA Gutiérrez, MC Zárraga… - Journal of coordination …, 1993 - Taylor & Francis
N-Benzylethylenediamine and dibenzoylmethane (1,3-diphenyl-1,3-propanedione) condense in stoichiometric ratio 1:1 by direct reaction giving the corresponding Schiff monobase; …
Number of citations: 2 www.tandfonline.com
KC Patel, DE Goldberg - Journal of Inorganic and Nuclear Chemistry, 1973 - Elsevier
The following N-benzylethylenediamine (MBEn) complexes were prepared: Cu(MBEn) 2 X 2 (X = Cl, Br, I, NO 3 and ClO 4 ), Cu(MBEn) 2 SO 4 .xH 2 O (x = 2 and 3) and Cu(MBEn)X 2 (…
Number of citations: 1 www.sciencedirect.com
KC Patel, DE Goldberg - Journal of Inorganic and Nuclear Chemistry, 1972 - Elsevier
… N-benzylethylenediamine (MBEn) was prepared as described previously[4]. Spectrograde solvents were used for solution spectra and for conductance measurements. Analytical data …
Number of citations: 5 www.sciencedirect.com
AJ Bruno, S Chaberek, AE Martell - Journal of the American …, 1956 - ACS Publications
… and 2 for the Nw-butyl- and N-benzylethylenediaminetriacetic acids, inwhich the Cu(II) acid … (0.1 mole) of N-benzylethylenediamine, 32.2 g. (0.17 mole) of barium cyanide and 31.5 g. (…
Number of citations: 57 pubs.acs.org
I Roy, M Ghosh, M Barua, P Ghosh, S Koner… - Journal of Molecular …, 2023 - Elsevier
… We have prepared a Cu(II) complex of N-benzylethylenediamine where two aromatic rings and azide are flexible. The synthesized complex was characterized by X-ray crystallography. …
Number of citations: 0 www.sciencedirect.com

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